2-(1-Bromoethyl)pyrazine 2-(1-Bromoethyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 91920-65-9
VCID: VC3948473
InChI: InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
SMILES: CC(C1=NC=CN=C1)Br
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol

2-(1-Bromoethyl)pyrazine

CAS No.: 91920-65-9

Cat. No.: VC3948473

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Bromoethyl)pyrazine - 91920-65-9

Specification

CAS No. 91920-65-9
Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
IUPAC Name 2-(1-bromoethyl)pyrazine
Standard InChI InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
Standard InChI Key QMMIOALOPQNWJY-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)Br
Canonical SMILES CC(C1=NC=CN=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(1-Bromoethyl)pyrazine consists of a six-membered pyrazine ring (C₄H₄N₂) with two nitrogen atoms at opposite positions. The bromoethyl (-CH₂CH₂Br) substituent at the second position introduces steric and electronic effects that enhance its reactivity. The compound’s IUPAC name, 2-(1-bromoethyl)pyrazine, reflects this substitution pattern. Key structural identifiers include:

  • InChI: InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3

  • InChIKey: QMMIOALOPQNWJY-UHFFFAOYSA-N

  • SMILES: CC(C1=NC=CN=C1)Br .

X-ray crystallography of related brominated pyrazines, such as 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, reveals planar molecular geometries with interplanar spacings of ~3.3 Å, suggesting potential π-π stacking interactions in solid-state configurations .

Comparative Analysis with Analogous Compounds

The bromoethyl group distinguishes 2-(1-bromoethyl)pyrazine from other pyrazine derivatives. For example:

CompoundSubstituentKey Properties
2-Methylpyrazine-CH₃Antimicrobial activity
5-Bromopyrazine-BrAntitumor properties
2-(Bromomethyl)pyrazine-CH₂BrHigher electrophilicity

The bromoethyl group balances reactivity and stability, enabling selective alkylation reactions without excessive decomposition .

Synthesis and Chemical Reactivity

Direct Bromination of Ethylpyrazine

A common method involves the bromination of 2-ethylpyrazine using N-bromosuccinimide (NBS) under radical initiation. This route yields 2-(1-bromoethyl)pyrazine with moderate efficiency (50–60%).

Palladium-Catalyzed Cross-Coupling

Advanced synthetic strategies employ palladium catalysts for coupling pyrazine boronic acids with bromoethyl precursors. For instance, Suzuki-Miyaura coupling between 3-bromo-6-chloropyrazin-2-amine and (2,3-dichlorophenyl)boronic acid achieves yields up to 74% .

Diastereoselective Synthesis

Reactions between diaminomaleonitrile and 2,5-dibromohexane-3,4-dione produce 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile as a mixture of diastereomers, separable via silica gel chromatography .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity
Direct BrominationNBS, AIBN, CCl₄, 80°C5590%
Suzuki-Miyaura CouplingPd(OAc)₂, NaOt-Bu, 100°C7495%
DiastereoselectiveDiaminomaleonitrile, DMF8388% (crude)

Reactivity Profiles

The bromoethyl group undergoes nucleophilic substitution (SN2) reactions with amines, thiols, and alkoxides. For example:

  • Alkylation of Piperazines: Reaction with N-heteroarylpiperazines in DMF forms pyrazine-piperazine hybrids with antimicrobial activity .

  • Electrophilic Aromatic Substitution: The pyrazine ring participates in nitration and sulfonation, though bromine’s electron-withdrawing effect deactivates the ring.

DerivativeTarget OrganismMIC (µg/mL)Citation
P1 (Pyrazine-piperazine)M. tuberculosis H37Rv8.0
P2 (Pyrazine-amide)S. aureus16.0

Neuroprotective Effects

Cinnamic acid–pyrazine hybrids protect neuronal cells (SH-SY5Y) from oxidative stress with EC₅₀ values of 3.62–3.74 μM, outperforming parent compounds .

Applications in Medicinal Chemistry

Drug Design and Optimization

2-(1-Bromoethyl)pyrazine serves as a key intermediate in designing:

  • Antitubercular Agents: Hybrids with pyrazinamide show enhanced solubility and reduced hepatotoxicity .

  • Kinase Inhibitors: Structural modifications improve selectivity for cancer-related kinases .

Material Science

The compound’s π-deficient pyrazine ring facilitates applications in conductive polymers and metal-organic frameworks (MOFs) .

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